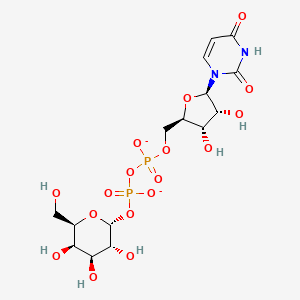
Tellanylium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tellanylium is a tellurium hydride.
Wissenschaftliche Forschungsanwendungen
1. Biomedical Research and Disease Analysis
Tellanylium derivatives are increasingly utilized in biomedical research. For example, studies have used social amoebas as models for investigating various human diseases, demonstrating the potential of tellanylium compounds in this field. These studies highlight the use of tellanylium for analyzing immune cell diseases, bacterial intracellular pathogenesis, and mechanisms of neuroprotective and anti-cancer drug action. The versatility of tellanylium in biomedical applications is evident from its growing use in molecular medicine and cell biology research (Williams et al., 2006).
2. Nanotechnology and Material Science
Tellanylium compounds are significant in nanotechnology and material science. They have been used for developing various nanostructures, such as Te nanostructures, which are essential in manufacturing modern devices. Their unique properties make tellanylium-based materials suitable for applications in batteries, photodetectors, ion detection and removal, and thermoelectric devices (He et al., 2017).
3. Optical and Nonlinear Applications
Tellanylium has shown great promise in optical and nonlinear applications. Bacterially synthesized tellanylium nanostructures, for example, have demonstrated remarkable properties for broadband ultrafast nonlinear optical applications. These applications include employment as ultrafast mode-lockers and all-optical switches, highlighting tellanylium's potential in advanced optical technologies (Wang et al., 2019).
4. Environmental Science and Geochemistry
In environmental science and geochemistry, tellanylium plays a crucial role. Studies have focused on its (bio)geochemistry in surface environments, which is essential for understanding its distribution and mobility. This knowledge is fundamental for supporting the search for future sources of tellanylium, developing innovative extraction techniques, and assessing environmental risks associated with its use (Missen et al., 2020).
5. Biosensors and Biological Chemistry
Tellanylium compounds have been explored for use in biosensors and biological chemistry. For instance, the development of methodologies for the chemical modification of silicon surfaces with tellanylium compounds has been investigated, showing potential for applications in nanomechanical biosensors. This research demonstrates the feasibility of using tellanylium for the immobilization of biomolecules, such as DNA, on microcantilever surfaces (Sato et al., 2019).
Eigenschaften
Produktname |
Tellanylium |
|---|---|
Molekularformel |
HTe+ |
Molekulargewicht |
128.6 g/mol |
IUPAC-Name |
tellanylium |
InChI |
InChI=1S/HTe/h1H/q+1 |
InChI-Schlüssel |
RJGCOINDZWXYSL-UHFFFAOYSA-N |
Kanonische SMILES |
[TeH+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(1-adamantylsulfamoyl)phenyl]-4-bromo-1-methyl-3-pyrazolecarboxamide](/img/structure/B1244334.png)
![N-ethyl-8-methyl-4-oxo-N-(phenylmethyl)-2-thieno[3,2-c][1]benzopyrancarboxamide](/img/structure/B1244336.png)
![1-(3-chloro-2-methylphenyl)-3-[(E)-[4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]thiourea](/img/structure/B1244337.png)


![3-Cyano-2-methoxy-naphthalene-1-carboxylic acid {2-(3,4-dichloro-phenyl)-4-[4-(2-methanesulfinyl-phenyl)-piperidin-1-yl]-butyl}-methyl-amide](/img/structure/B1244342.png)
![4-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]amino}-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1244343.png)


![(2R,3R,7S,7aR)-3-Hydroxy-7-methyl-2-[(1E)-1-propen-1-yl]-2,3,7,7a-tetrahydro-5H-furo[3,4-b]pyran-5-one](/img/structure/B1244348.png)
![N-[3-[[(3R,4R)-6-[(5,6-difluoro-1,3-benzothiazol-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B1244350.png)
![(2E,4E,7E,9S)-10-[(4S,4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-9-methoxydeca-2,4,7-trienoic acid](/img/structure/B1244351.png)
![4-[[2-(2-Acetylsulfanylethyl)-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-5-yl]oxy]-4-oxobutanoic acid](/img/structure/B1244354.png)